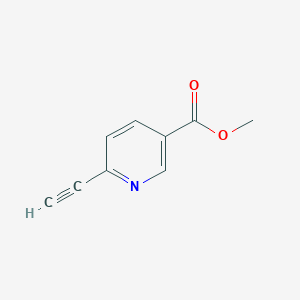

Methyl 6-ethynylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-ethynylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIWHMYAJZHCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622639 | |

| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216444-00-7 | |

| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to Methyl 6-ethynylnicotinate: Properties, Synthesis, and Applications

This compound (CAS No. 216444-00-7) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its structure uniquely combines three key reactive centers: a pyridine ring, a methyl ester, and a terminal alkyne. This trifecta of functionality allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. Researchers in drug discovery and materials science leverage this compound's reactivity to access novel heterocycles and conjugated systems, enabling the exploration of new chemical space for therapeutic agents and advanced materials. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for professionals in the field.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in a research setting. These parameters govern its handling, storage, reaction conditions, and analytical characterization.

Physicochemical Properties

The core physical properties of this compound are summarized below. These values, primarily predicted from computational models, provide essential data for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 216444-00-7 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Predicted Boiling Point | 249.7 ± 25.0 °C (at 760 mmHg) | [1] |

| Predicted Density | 1.17 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 0.23 ± 0.22 | [1] |

| Storage Conditions | Room Temperature, Sealed in Dry Environment | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound.[3] The following data represent the expected characteristic signals based on its structure and analysis of analogous compounds.[4][5]

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR (CDCl₃) | δ ~9.1 ppm (d, 1H): Proton at C2 of the pyridine ring. δ ~8.2 ppm (dd, 1H): Proton at C4 of the pyridine ring. δ ~7.5 ppm (d, 1H): Proton at C5 of the pyridine ring. δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃). δ ~3.2 ppm (s, 1H): Acetylenic proton (-C≡C-H). |

| ¹³C NMR (CDCl₃) | δ ~165 ppm: Ester carbonyl carbon. δ ~153, 139, 128, 125 ppm: Aromatic carbons of the pyridine ring. δ ~82, 80 ppm: Alkyne carbons (-C≡C-). δ ~53 ppm: Methyl ester carbon (-COOCH₃). |

| Infrared (IR) | ~3300 cm⁻¹: ≡C-H stretch (sharp). ~2110 cm⁻¹: C≡C stretch (sharp, medium). ~1725 cm⁻¹: C=O stretch (ester, strong). ~1600-1450 cm⁻¹: C=C and C=N stretches (pyridine ring). |

| Mass Spectrometry (MS) | m/z 161 [M]⁺: Molecular ion peak. m/z 130 [M-OCH₃]⁺: Fragment corresponding to the loss of the methoxy group. |

PART 2: Synthesis and Mechanistic Insights

The most prevalent and efficient route to this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is catalyzed by palladium and co-catalyzed by copper, linking a terminal alkyne with an aryl or vinyl halide.[6][7][8]

The Sonogashira Coupling Approach

The synthesis typically starts from an appropriate halogenated precursor, such as Methyl 6-bromonicotinate or Methyl 6-chloronicotinate.[9] The key transformation is the coupling with a protected or terminal alkyne.

Caption: General two-step synthesis of this compound.

Mechanism of the Sonogashira Reaction

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the methyl 6-halonicotinate to form a Pd(II) complex.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step enhances the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrates.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 6-bromonicotinate (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagents: Add anhydrous toluene (or another suitable solvent like THF/DMF) via syringe, followed by triethylamine (2.5 eq) as the base.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the silyl-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in a mixture of methanol and THF. Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 1-3 hours.

-

Final Isolation: Upon completion, remove the solvent, add water, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford pure this compound.

PART 3: Chemical Reactivity and Applications

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing it to serve as a versatile branching point for molecular diversification.

Caption: Synthetic pathways accessible from this compound.

Key Applications in Drug Discovery

The structural motif of this compound is present in or serves as a precursor to a range of biologically active molecules.

-

Scaffold for Enzyme Inhibitors: The pyridine core is a common feature in many enzyme inhibitors. By modifying the alkyne and ester groups, libraries of compounds can be generated for screening. For instance, related nicotinic acid scaffolds are used as building blocks for D-amino acid oxidase (DAAO) inhibitors, which are being investigated for treating central nervous system disorders like schizophrenia.[11]

-

"Click Chemistry" Handle: The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry." This allows for the efficient and irreversible linking of the pyridine scaffold to other molecules, such as biomolecules, polymers, or fluorescent tags.

-

Bioisosteric Replacement: The methyl group in drug candidates is often crucial for activity. The strategic placement of functional groups, as seen in this molecule, is a key principle in drug design to modulate properties like potency, selectivity, and metabolic stability.[12][13]

PART 4: Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, general precautions for handling similar aromatic, heterocyclic compounds should be strictly followed.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[14][15]

-

Stability and Storage: The compound should be stored in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[1][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functional group placement in molecular design. Its utility, anchored by the robust and reliable Sonogashira coupling for its synthesis, provides chemists with a versatile platform for innovation. The ability to selectively address the alkyne, ester, and pyridine moieties opens countless avenues for creating novel compounds with tailored properties, ensuring its continued importance in the fields of medicinal chemistry, chemical biology, and materials science.

References

- 1. This compound CAS#: 216444-00-7 [amp.chemicalbook.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lehigh.edu [lehigh.edu]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 6-ethynylnicotinate (CAS: 216444-00-7): A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-ethynylnicotinate is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyridine core functionalized with both a methyl ester and a terminal alkyne, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications in drug discovery, grounded in the principles of expert chemical synthesis and analysis.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of an ethynyl group provides a reactive handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling, as well as cycloadditions and other transformations. This allows for the facile introduction of diverse substituents, enabling the exploration of chemical space around the core structure. This compound, with its specific substitution pattern, serves as a crucial intermediate for creating novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

Table 1: Physicochemical Properties of this compound[1]

| Property | Value |

| CAS Number | 216444-00-7 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Light brown to brown solid |

| Boiling Point | 249.7 ± 25.0 °C (Predicted) |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) |

| Storage | Sealed in dry, Room Temperature |

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

~3300 cm⁻¹ (C≡C-H stretch)

-

~2100 cm⁻¹ (C≡C stretch, weak)

-

~1720 cm⁻¹ (C=O ester stretch)

-

~1600, 1580 cm⁻¹ (C=C and C=N ring stretching)

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M+H]⁺: 162.05

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of a 6-halonicotinate precursor with a protected or terminal alkyne. The following protocol describes a robust procedure starting from the commercially available Methyl 6-chloronicotinate.

Diagram 1: Synthetic Workflow for this compound

Caption: A typical two-step, one-pot synthesis of this compound.

Experimental Protocol: Sonogashira Coupling and In-situ Deprotection

Rationale: This protocol employs a palladium-catalyzed Sonogashira coupling, a highly reliable method for forming C(sp²)-C(sp) bonds. Using ethynyltrimethylsilane provides a stable and easy-to-handle source of the ethynyl group. The trimethylsilyl (TMS) protecting group is then conveniently removed in the same pot by the addition of a mild base, streamlining the workflow.

Materials:

-

Methyl 6-chloronicotinate

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloronicotinate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N. Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

-

Coupling Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Deprotection: Cool the reaction mixture to room temperature. Add MeOH followed by K₂CO₃ (2.0 eq). Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

-

Extraction: Partition the residue between EtOAc and water. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The ethynyl group of this compound is a versatile functional group that can participate in a variety of chemical transformations, making it a valuable building block for the synthesis of diverse compound libraries.

Diagram 2: Key Reactions of this compound

Caption: Versatility of the ethynyl group in synthetic applications.

Case Study: Precursor to Nicotinic Analogs

Derivatives of the nicotinate scaffold are actively explored for their interaction with various biological targets. For instance, the related compound, methyl 6-methylnicotinate, is a key starting material in the synthesis of 6-methyl nicotine analogs. The synthesis involves an initial ester condensation reaction, followed by a series of transformations including ring opening, reduction, halogenation, and amination ring closure to yield the target nicotine derivative[1]. The ethynyl group in this compound provides a reactive site to build even more complex and diverse analogs that can be explored for their biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via Sonogashira coupling and the reactivity of its terminal alkyne group allow for the efficient construction of a wide array of complex molecules. This guide provides the essential technical information for researchers to confidently incorporate this important intermediate into their synthetic strategies for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-ethynylnicotinate

This guide provides a comprehensive overview of the synthesis of Methyl 6-ethynylnicotinate, a valuable building block in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document details the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis, with a focus on the widely employed Sonogashira cross-coupling reaction.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol , is a substituted pyridine derivative featuring a reactive terminal alkyne. This functional group makes it a highly versatile precursor for the construction of more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are prominent in the synthesis of novel therapeutic agents, where the rigid, linear alkyne moiety can serve as a key structural element for probing biological targets. The pyridine core itself is a common motif in many pharmaceuticals, imparting favorable pharmacokinetic properties.

Synthetic Strategy: The Sonogashira Cross-Coupling Approach

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]

The overall transformation for the synthesis of this compound can be depicted as follows:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights into the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Methyl 6-chloronicotinate). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

The Critical Role of a Protected Alkyne

Directly using acetylene gas in a Sonogashira coupling can be hazardous and lead to side reactions, including homocoupling. To circumvent these issues, a protected form of acetylene is employed. Trimethylsilylacetylene (TMSA) is an excellent choice as it is a liquid, making it easier and safer to handle. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. This protecting group is then easily removed in a subsequent step to yield the desired terminal alkyne.

Detailed Experimental Protocol

This protocol outlines a two-step synthesis of this compound starting from Methyl 6-chloronicotinate and Trimethylsilylacetylene.

Step 1: Synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 6-chloronicotinate | 171.58 | 10.0 | 1.72 g |

| Trimethylsilylacetylene (TMSA) | 98.22 | 12.0 | 1.66 mL |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.2 | 140 mg |

| Copper(I) iodide (CuI) | 190.45 | 0.4 | 76 mg |

| Triethylamine (TEA) | 101.19 | 30.0 | 4.2 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |

Procedure:

-

To a dry, argon-purged round-bottom flask, add Methyl 6-chloronicotinate (1.72 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).

-

Add anhydrous tetrahydrofuran (50 mL) and triethylamine (4.2 mL, 30.0 mmol) to the flask.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Slowly add trimethylsilylacetylene (1.66 mL, 12.0 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford Methyl 6-((trimethylsilyl)ethynyl)nicotinate as a pale yellow solid.

Step 2: Deprotection to this compound

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 6-((trimethylsilyl)ethynyl)nicotinate | 233.33 | 8.0 | 1.87 g |

| Potassium carbonate (K₂CO₃) | 138.21 | 16.0 | 2.21 g |

| Methanol (MeOH) | - | - | 40 mL |

Procedure:

-

Dissolve Methyl 6-((trimethylsilyl)ethynyl)nicotinate (1.87 g, 8.0 mmol) in methanol (40 mL) in a round-bottom flask.

-

Add potassium carbonate (2.21 g, 16.0 mmol) to the solution.

-

Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane if necessary.

Characterization of this compound

Physicochemical Properties:

| Property | Value |

| CAS Number | 216444-00-7 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.15 (d, J=2.0 Hz, 1H), 8.25 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 3.95 (s, 3H), 3.20 (s, 1H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.5, 152.0, 148.5, 139.0, 128.0, 125.5, 82.0, 80.5, 52.5.

-

Infrared (IR) (KBr, cm⁻¹): 3290 (≡C-H stretch), 2110 (C≡C stretch), 1725 (C=O stretch), 1590, 1480 (aromatic C=C stretch).

-

Mass Spectrometry (EI, 70 eV) m/z (%): 161 (M⁺, 100), 130 (M⁺ - OCH₃), 102 (M⁺ - COOCH₃).

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving a Sonogashira cross-coupling of Methyl 6-chloronicotinate with trimethylsilylacetylene, followed by a straightforward deprotection of the silyl group. This in-depth guide provides the necessary theoretical framework and a detailed, practical protocol to enable researchers to successfully synthesize this important chemical intermediate. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the advancement of pharmaceutical and materials science research.

References

Core Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Molecular Structure and Utility of Methyl 6-ethynylnicotinate

Abstract: this compound (CAS No: 216444-00-7) is a heterocyclic building block of significant interest to the pharmaceutical and chemical biology sectors. Its molecular architecture, which combines a pyridine core, a methyl ester, and a reactive terminal alkyne, offers a unique trifecta of functionalities for synthetic elaboration. The pyridine scaffold is a prevalent motif in medicinal chemistry, while the ethynyl group serves as a versatile handle for advanced coupling chemistries, most notably bioorthogonal "click" reactions. This guide provides a comprehensive analysis of the molecule's structure, its characterization through modern spectroscopic techniques, a detailed protocol for its synthesis via Sonogashira coupling, and an exploration of its applications as a strategic intermediate in drug discovery.

This compound is an organic compound with the molecular formula C₉H₇NO₂.[1][2] Its structure is defined by a pyridine ring substituted at the 3-position with a methoxycarbonyl group (-COOCH₃) and at the 6-position with an ethynyl group (-C≡CH).

-

Pyridine Core: The nitrogen-containing aromatic ring is electron-deficient, which influences the reactivity of the substituents and the molecule's potential to engage in hydrogen bonding or coordination with biological targets.

-

Methyl Ester Group: This group is a classic ester functionality. The carbonyl oxygen can act as a hydrogen bond acceptor, and the entire group can be susceptible to hydrolysis under acidic or basic conditions, a property that can be exploited for pro-drug strategies or further synthetic modification.

-

Ethynyl Group: The terminal alkyne is the most defining feature for its application in modern synthesis. The sp-hybridized carbons create a linear geometry, and the terminal proton is weakly acidic. This functionality is the cornerstone for its use in metal-catalyzed cross-coupling reactions.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 216444-00-7 | [1][2][3][4] |

| Molecular Formula | C₉H₇NO₂ | [1][2][4][5] |

| Molecular Weight | 161.16 g/mol | [1][2][5] |

| Appearance | Light brown to brown solid | |

| Boiling Point | 249.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1][4] |

| SMILES Code | O=C(OC)C1=CN=C(C#C)C=C1 | [4][5] |

Spectroscopic Characterization and Structural Elucidation

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods. While specific experimental spectra are proprietary, this section details the expected spectral data based on the known structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the hydrogen and carbon framework of the molecule.

Expected ¹H NMR Data (in CDCl₃): The proton NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the alkyne proton, and the methyl ester protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | d | 1H | H-2 (Pyridine) | Adjacent to the ring nitrogen and ortho to the electron-withdrawing ester, resulting in significant deshielding. |

| ~8.2 | dd | 1H | H-4 (Pyridine) | Ortho to the electron-withdrawing ester and meta to the nitrogen, leading to downfield shift. |

| ~7.5 | d | 1H | H-5 (Pyridine) | Meta to the ester and ortho to the ethynyl group. |

| ~3.9 | s | 3H | -OCH₃ (Ester) | Typical chemical shift for protons of a methyl ester. |

| ~3.2 | s | 1H | -C≡CH | The terminal alkyne proton, shifted slightly downfield due to the influence of the aromatic ring. |

Expected ¹³C NMR Data (in CDCl₃): The carbon NMR spectrum will reveal the nine unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~165 | C=O (Ester) | Characteristic chemical shift for an ester carbonyl carbon. |

| ~152 | C-2 (Pyridine) | Aromatic carbon adjacent to nitrogen. |

| ~148 | C-6 (Pyridine) | Aromatic carbon adjacent to nitrogen and bonded to the alkyne. |

| ~138 | C-4 (Pyridine) | Deshielded aromatic carbon. |

| ~128 | C-3 (Pyridine) | Quaternary carbon attached to the ester. |

| ~122 | C-5 (Pyridine) | Aromatic carbon coupled to a proton. |

| ~82 | C ≡CH | sp-hybridized carbon attached to the ring. |

| ~80 | C≡C H | sp-hybridized terminal carbon. |

| ~53 | -OC H₃ (Ester) | Typical chemical shift for the methyl carbon of an ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group | Rationale |

| ~3300 | C-H Stretch | Terminal Alkyne | A sharp, characteristic peak for the ≡C-H bond stretch.[6][7][8] |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) | Stretching vibrations of C-H bonds on the aromatic ring.[9] |

| ~2950 | C-H Stretch | Aliphatic (Methyl) | Stretching vibration of the C-H bonds in the methyl group.[7] |

| ~2110 | C≡C Stretch | Terminal Alkyne | A weak but sharp absorption characteristic of a terminal alkyne C≡C bond.[6] |

| ~1725 | C=O Stretch | Ester | A very strong and sharp absorption, typical for a carbonyl group in an ester.[6][9] |

| ~1600, ~1450 | C=C/C=N Stretch | Aromatic Ring | In-ring stretching vibrations of the pyridine core.[9] |

| ~1300-1100 | C-O Stretch | Ester | Strong stretching vibration of the C-O single bond of the ester.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

| m/z Value | Interpretation | Rationale |

| 161 | [M]⁺ | Molecular ion peak, confirming the molecular weight of 161.16 g/mol . |

| 130 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway. |

| 102 | [M-COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

Synthesis and Mechanistic Insights

The most efficient and common synthesis of this compound is achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.[10] The logical precursor for this synthesis is an appropriately halogenated nicotinate, such as Methyl 6-chloronicotinate (CAS: 73781-91-6).

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 6-chloronicotinate

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate and Hexane (for chromatography)

-

Saturated aqueous ammonium chloride (NH₄Cl) and brine

Procedure:

-

Sonogashira Coupling: To a dry, inert-atmosphere flask, add Methyl 6-chloronicotinate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous THF and anhydrous Et₃N (2.5 eq) via syringe. Stir to dissolve.

-

Add trimethylsilylacetylene (1.5 eq) dropwise. The reaction is typically exothermic.

-

Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is the TMS-protected intermediate.

-

Deprotection: Dissolve the crude TMS-protected intermediate in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once complete, neutralize the mixture with dilute HCl and remove the methanol under reduced pressure.

-

Extract the final product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Mechanistic Causality: The Sonogashira Cycle

The efficiency of the synthesis is rooted in the synergistic action of the palladium and copper catalysts. The palladium complex undergoes a catalytic cycle involving oxidative addition and reductive elimination, while the copper co-catalyst facilitates the formation of a key copper(I) acetylide intermediate.

References

- 1. This compound CAS#: 216444-00-7 [amp.chemicalbook.com]

- 2. 216444-00-7 | CAS DataBase [m.chemicalbook.com]

- 3. This compound | 216444-00-7 [chemicalbook.com]

- 4. 216444-00-7|this compound|BLD Pharm [bldpharm.com]

- 5. anaxlab.com [anaxlab.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. This compound(216444-00-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Blueprint of Methyl 6-ethynylnicotinate: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the core spectroscopic data for Methyl 6-ethynylnicotinate (CAS No: 216444-00-7), a pyridine derivative of significant interest in pharmaceutical synthesis and medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and detailed interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

The structural elucidation of this compound (C₉H₇NO₂) is paramount for its application in complex molecular design. The following sections detail the characteristic spectral signatures that define its unique chemical architecture, featuring a 1,2,4-trisubstituted pyridine ring bearing a methyl ester and a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy serves as the cornerstone for determining the precise connectivity and electronic environment of the atoms within this compound. The data presented is based on the characterization reported in the synthesis of this compound.

¹H NMR (Proton NMR) Analysis

Proton NMR provides a detailed picture of the hydrogen atoms in the molecule. The aromatic region is of particular interest, revealing the substitution pattern of the pyridine ring, while the aliphatic region confirms the presence of the methyl ester and the terminal alkyne proton.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for this class of compounds and its well-defined residual solvent peak for referencing.

-

Instrument Setup: Data is acquired on a standard NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a high signal-to-noise ratio, a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery, and an acquisition time of 2-4 seconds.

-

Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is manually phased and baseline corrected. Chemical shifts (δ) are referenced to the residual CDCl₃ peak at 7.26 ppm.

Data and Interpretation

The ¹H NMR spectrum displays distinct signals corresponding to the three protons on the pyridine ring, the single acetylenic proton, and the three protons of the methyl ester.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.15 | d | J = 2.0 Hz | 1H | H-2 |

| 8.23 | dd | J = 8.2, 2.0 Hz | 1H | H-4 |

| 7.55 | d | J = 8.2 Hz | 1H | H-5 |

| 3.95 | s | - | 3H | -OCH₃ |

| 3.25 | s | - | 1H | -C≡CH |

Interpretation Insights:

-

H-2 (9.15 ppm): This proton, positioned ortho to the ring nitrogen and the ester group, is the most deshielded aromatic proton. Its downfield shift is a direct consequence of the anisotropic effect of the C=O bond and the electron-withdrawing nature of the nitrogen atom. It appears as a doublet due to coupling with H-4.

-

H-4 (8.23 ppm): Located meta to the nitrogen and ortho to the ester, this proton experiences significant deshielding. It appears as a doublet of doublets, showing coupling to both H-5 (larger, ortho coupling) and H-2 (smaller, meta coupling).

-

H-5 (7.55 ppm): This proton is ortho to the ethynyl group and meta to the nitrogen. It is the most upfield of the aromatic protons and appears as a doublet due to ortho coupling with H-4.

-

-OCH₃ (3.95 ppm): The sharp singlet integrating to three protons is characteristic of the methyl ester group. Its chemical shift is typical for methyl esters attached to an aromatic system.

-

-C≡CH (3.25 ppm): The singlet at 3.25 ppm is the diagnostic signal for the terminal acetylenic proton.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=invis];

} enddot Caption: Structure of this compound with ¹H NMR assignments.

¹³C NMR (Carbon-13 NMR) Analysis

Carbon-13 NMR provides complementary information, identifying all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with key differences:

-

Sample Concentration: A higher concentration is often required (50-100 mg) due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: A proton-decoupled pulse sequence is standard, resulting in a spectrum of singlets for each unique carbon. A significantly larger number of scans is necessary to achieve an adequate signal.

-

Referencing: The spectrum is typically referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Data and Interpretation

The spectrum shows nine distinct carbon signals, corresponding to the six carbons of the pyridine ring, the two acetylenic carbons, the ester carbonyl, and the ester methyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O (Ester) |

| 152.0 | C-2 |

| 145.0 | C-6 |

| 139.0 | C-4 |

| 128.0 | C-3 |

| 120.0 | C-5 |

| 82.5 | -C≡CH |

| 79.0 | -C≡CH |

| 52.5 | -OCH₃ |

Interpretation Insights:

-

Carbonyl Carbon (165.5 ppm): This downfield signal is characteristic of an ester carbonyl carbon.

-

Pyridine Ring Carbons (120.0-152.0 ppm): The chemical shifts of the ring carbons are influenced by their position relative to the nitrogen and the substituents. C-2 and C-6, adjacent to the nitrogen, are typically the most downfield among the ring carbons.

-

Alkyne Carbons (82.5 and 79.0 ppm): These signals in the mid-range of the spectrum are diagnostic for sp-hybridized carbons of the ethynyl group.

-

Methyl Carbon (52.5 ppm): This upfield signal is characteristic of the methyl carbon of the ester group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. This method requires minimal sample preparation and is non-destructive.

Data and Interpretation

The IR spectrum of this compound is dominated by absorptions from the alkyne, ester, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~2120 | Medium, Sharp | C≡C Stretch (Alkyne) |

| ~1725 | Strong, Sharp | C=O Stretch (Ester) |

| ~1580, 1470 | Medium | C=C/C=N Stretch (Pyridine Ring) |

| ~1290, 1120 | Strong | C-O Stretch (Ester) |

Interpretation Insights:

-

Terminal Alkyne Vibrations: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretch of a terminal alkyne.[1][2] This is complemented by the C≡C triple bond stretch, which appears as a sharp, medium-intensity band around 2120 cm⁻¹.[1][2]

-

Ester Carbonyl Stretch: The intense, sharp absorption at approximately 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.[1] Its position is consistent with an ester conjugated to an aromatic system.

-

Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring.

-

Ester C-O Stretches: The strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O single bond stretching vibrations of the ester functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile (e.g., 1-10 µg/mL).

-

Ionization: Electrospray Ionization (ESI) is a common soft ionization technique. The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are generated. ESI is typically run in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation

The mass spectrum confirms the molecular weight of this compound (161.16 g/mol ).

| m/z | Proposed Ion | Interpretation |

| 162.05 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| 131.04 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 103.04 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

Interpretation Insights:

-

Molecular Ion: The base peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 162, confirming the molecular formula C₉H₇NO₂.

-

Key Fragmentation Pathways: A primary fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a significant peak at m/z 131. A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also possible. Another common fragmentation is the cleavage of the C-C bond adjacent to the ester, resulting in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), which would yield a fragment at m/z 103.

dot digraph "Spectroscopic_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#5F6368"];

} enddot Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra precisely define the atomic connectivity and electronic environments, while IR spectroscopy confirms the presence of the key alkyne and ester functional groups. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This complete spectroscopic profile serves as a reliable reference for researchers, scientists, and drug development professionals utilizing this important chemical intermediate.

References

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in Methyl 6-ethynylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-ethynylnicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the terminal ethynyl group on the electron-deficient pyridine ring, further modulated by the C3-methyl ester, imparts a unique and tunable reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of the ethynyl group in this molecule, offering a deep dive into the mechanistic underpinnings of its key transformations. We will dissect the electronic factors governing its reactivity and provide detailed, field-proven protocols for its utilization in cornerstone synthetic reactions, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), hydration, and catalytic hydrogenation. This document is intended to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this compound in the design and synthesis of novel molecular entities.

Introduction: The Unique Electronic Landscape of this compound

The reactivity of the terminal alkyne in this compound is intrinsically linked to the electronic nature of the substituted pyridine ring. The pyridine nitrogen, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect (-I) across the ring. This effect is most pronounced at the ortho (C2 and C6) and para (C4) positions, leading to a general decrease in electron density of the aromatic system compared to benzene.[1]

In this compound, the ethynyl group is situated at the C6 position, directly adjacent to the nitrogen atom. This proximity maximizes the inductive electron withdrawal, rendering the acetylenic protons more acidic than those of simple terminal alkynes. Furthermore, the methyl ester group at the C3 position, a meta position relative to the ethynyl group, also contributes to the overall electron-deficient character of the molecule through its own -I and resonance (-R) effects. This electronic landscape dictates the propensity of the ethynyl group to participate in a variety of chemical transformations.

dot

References

The Rising Potential of Methyl 6-Ethynylnicotinate Derivatives in Drug Discovery: A Technical Guide

Introduction: The Strategic Importance of the Ethynyl-Nicotinate Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone pharmacophore, integral to a multitude of FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a privileged scaffold in the design of novel therapeutics.[1][2] This guide delves into the burgeoning potential of a specific, yet underexplored, class of pyridine derivatives: those derived from methyl 6-ethynylnicotinate. The strategic incorporation of an ethynyl group at the 6-position of the methyl nicotinate framework offers a powerful tool for medicinal chemists. This reactive handle not only allows for a diverse range of subsequent chemical modifications via click chemistry and cross-coupling reactions but also introduces conformational rigidity and the potential for unique interactions with biological targets.[3]

This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and evaluation methodologies for this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the discovery of next-generation therapeutics.

Synthetic Strategy: Accessing the this compound Core and its Derivatives

The synthesis of this compound and its derivatives is a multi-step process that leverages well-established organometallic cross-coupling reactions, most notably the Sonogashira coupling. The general workflow involves the preparation of a halogenated methyl nicotinate precursor, followed by the introduction of the ethynyl moiety.

Workflow for the Synthesis of this compound Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Chloronicotinate (Precursor)

This protocol describes a plausible method for generating the key precursor for Sonogashira coupling, adapted from standard halogenation procedures for pyridine rings.

-

Starting Material: 6-Hydroxynicotinic acid.

-

Esterification: Reflux 6-hydroxynicotinic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 6-hydroxynicotinate.

-

Chlorination: Treat methyl 6-hydroxynicotinate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce methyl 6-chloronicotinate. The reaction is typically heated to drive it to completion.

-

Work-up and Purification: Carefully quench the reaction mixture with ice, followed by neutralization with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of this compound Derivatives

This protocol outlines the palladium- and copper-catalyzed cross-coupling of methyl 6-chloronicotinate with a terminal alkyne.[4]

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 6-chloronicotinate (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 4-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

-

Alkyne Addition: Add the desired terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired this compound derivative.

Potential Biological Activities and Therapeutic Targets

While the biological activity of this compound derivatives is a nascent field of study, the structural motifs present in this scaffold suggest a high potential for interaction with several important classes of therapeutic targets. The following sections explore these possibilities based on evidence from structurally related compounds.

Anticancer Activity: Targeting Kinase Signaling Cascades

A significant body of research highlights the anticancer potential of pyridine and nicotinic acid derivatives.[5] Many of these compounds function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Potential Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The general structure of many VEGFR-2 inhibitors includes a heterocyclic hinge-binding motif, and the pyridine ring is a well-established scaffold in this context.

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by this compound derivatives.

Rationale for Potential Activity:

The this compound scaffold can be envisioned to fit into the ATP-binding pocket of VEGFR-2. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the ethynyl group can be functionalized with various substituents to occupy the hydrophobic pocket and enhance binding affinity and selectivity. Furthermore, the ethynyl group itself can act as a covalent warhead, forming an irreversible bond with a nearby cysteine residue in the active site of some kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8]

Illustrative Data for Structurally Related Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Furo[2,3-d]pyrimidine Derivatives | VEGFR-2 | 21 - 47 | [6] |

| 4-Anilinoquinazolines | EGFR | Varies | [9] |

| N-acylhydrazone Scaffold | VEGFR-2 | Varies | [10] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol provides a framework for assessing the direct inhibitory activity of synthesized compounds against the VEGFR-2 enzyme.[11][12][13][14]

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer, ATP, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Assay Procedure: a. Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes). e. Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.[15][16][17][18]

-

Cell Seeding: Seed cancer cells (e.g., HUVEC, HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Neurological Activity: Modulating Cholinergic and Glutamatergic Systems

The structural resemblance of the nicotinate core to nicotinic acid, a form of vitamin B3, and its role in neuronal health suggests that derivatives of this compound could possess activity in the central nervous system (CNS).

Potential Target: Acetylcholinesterase (AChE)

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibitors of AChE are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission.[19] The pyridine ring is a common feature in some AChE inhibitors.

Rationale for Potential Activity:

Derivatives of this compound could be designed to interact with the active site of AChE. The ethynyl group allows for the introduction of various substituents that could form favorable interactions within the enzyme's active site gorge, potentially leading to reversible or irreversible inhibition.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.[3]

-

Reagents and Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer solution (e.g., phosphate buffer, pH 8.0), and test compounds.

-

Assay Procedure: a. In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations. b. Add the AChE enzyme to the wells and pre-incubate. c. Initiate the reaction by adding the substrate, ATCI. d. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product. e. Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC₅₀ value.

Potential Target: Metabotropic Glutamate Receptors (mGluRs)

Recent studies have shown that ethynylpyridine derivatives can act as potent and selective antagonists of metabotropic glutamate subtype 5 receptors (mGluR5).[20][21] These receptors are implicated in a variety of CNS disorders, including anxiety, depression, and addiction.

Rationale for Potential Activity:

The 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a well-known mGluR5 antagonist.[21] The structural similarity of the ethynylpyridine core suggests that derivatives of this compound could also be designed to target mGluRs. The ester group at the 3-position and the ability to functionalize the ethynyl group provide ample opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Antimicrobial Activity

Recent research has begun to explore the antimicrobial potential of nicotinamide derivatives.[10][22][23] This opens up another avenue for the potential application of this compound derivatives.

Rationale for Potential Activity:

The pyridine ring is a component of several natural and synthetic antimicrobial agents. The introduction of the ethynyl group and subsequent derivatization could lead to compounds with novel mechanisms of action against bacteria and fungi. The specific targets in microbial pathogens would need to be elucidated through further research.

Conclusion and Future Directions

The this compound scaffold represents a promising and largely untapped area for drug discovery. Its synthetic tractability, coupled with the proven biological relevance of the pyridine ring and the unique properties of the ethynyl group, provides a strong foundation for the development of novel therapeutics. The potential for these derivatives to act as anticancer agents, particularly as kinase inhibitors, is supported by a wealth of literature on related compounds. Furthermore, the exploration of their activity in the central nervous system and as antimicrobial agents presents exciting opportunities for addressing a broad range of unmet medical needs.

Future research in this area should focus on the synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships for various biological targets. Mechanistic studies will be crucial to elucidate the precise modes of action of any lead compounds identified. This systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]

- 2. In vitro screening methods ach, ne and 5-HT | PPT [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-Ethynylnicotinate: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-ethynylnicotinate has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture, featuring a pyridine ring, a methyl ester, and a terminal alkyne, provides a powerful platform for the construction of complex molecular scaffolds. This guide offers a comprehensive technical overview of this compound, from its synthesis to its diverse applications in medicinal chemistry and materials science. We will delve into the causality behind experimental choices for its key reactions, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and other pericyclic reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers to effectively utilize this powerful synthetic tool.

Introduction: The Strategic Value of this compound

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and functional materials, owing to its unique electronic properties and ability to participate in hydrogen bonding. The incorporation of an ethynyl group at the 6-position of a nicotinic acid scaffold endows the molecule with exceptional synthetic versatility. The terminal alkyne serves as a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the facile introduction of diverse functionalities. The methyl ester at the 3-position offers a site for further derivatization, such as amidation or reduction, adding another layer of synthetic utility. This strategic combination of reactive sites makes this compound a sought-after building block for the rapid generation of molecular complexity and the exploration of novel chemical space.

Synthesis of this compound

The most common and efficient route to this compound involves a two-step sequence starting from a readily available halogenated precursor, such as methyl 6-chloronicotinate. This approach typically involves a Sonogashira coupling with a protected acetylene source, followed by deprotection.

Synthesis of the Silylated Precursor: Methyl 6-((trimethylsilyl)ethynyl)nicotinate

The use of a silyl-protected alkyne, such as ethynyltrimethylsilane, is crucial to prevent the undesired homocoupling of the terminal alkyne under the reaction conditions.

Experimental Protocol: Synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 6-chloronicotinate (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (2.0 eq.) and anhydrous, degassed tetrahydrofuran (THF) to the flask.

-

Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 6-((trimethylsilyl)ethynyl)nicotinate as a solid.

Deprotection to Yield this compound

The removal of the trimethylsilyl (TMS) protecting group is typically achieved under mild basic conditions.

Experimental Protocol: Deprotection of Methyl 6-((trimethylsilyl)ethynyl)nicotinate

-

Reaction Setup: Dissolve methyl 6-((trimethylsilyl)ethynyl)nicotinate (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v).

-

Base Addition: Add potassium carbonate (1.5 eq.) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Work-up: Once the starting material is consumed, add water to the reaction mixture and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

Key Synthetic Transformations

The terminal alkyne of this compound is the linchpin for its utility as a building block. The following sections detail its most important and widely utilized reactions.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[2]

Mechanism of the Sonogashira Coupling

The reaction proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[1]

Caption: Dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), 4-iodoanisole (1.1 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.).

-

Solvent and Base: Add anhydrous, degassed triethylamine (2.0 eq.) and anhydrous, degassed THF.

-

Reaction Conditions: Stir the mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through Celite® and concentrate the filtrate.

-

Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the desired coupled product.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 12 | ~85-95 |

| This compound | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 8 | ~80-90 |

| This compound | 2-Iodopyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Dioxane | 80 | 18 | ~75-85 |

Table 1: Representative examples of Sonogashira couplings with this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regiospecific method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1] The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and dipole-dipole interactions.

Mechanism of the CuAAC Reaction

The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and benzyl azide (1.05 eq.).

-

Solvent: Add a 1:1 mixture of water and tert-butanol.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Reaction Conditions: Stir the reaction vigorously at room temperature for 4-12 hours. The product often precipitates from the reaction mixture.

-

Work-up: If a precipitate forms, collect the solid by filtration and wash with water, then a cold solvent like diethyl ether or methanol. If no precipitate forms, extract the product with ethyl acetate.

-

Purification: The filtered product is often pure. If necessary, the product can be recrystallized or purified by column chromatography.

| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Benzyl Azide | CuSO₄·5H₂O / NaAsc | H₂O/t-BuOH | 25 | 6 | >95 |

| This compound | Ethyl 2-azidoacetate | CuSO₄·5H₂O / NaAsc | H₂O/t-BuOH | 25 | 8 | ~90-98 |

| This compound | 1-Azido-4-methoxybenzene | CuI | DMF | 40 | 12 | ~85-95 |

Table 2: Representative examples of CuAAC reactions with this compound.

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound, due to the electron-withdrawing pyridine ring, makes it a competent dipolarophile in 1,3-dipolar cycloadditions and a dienophile in Diels-Alder reactions, particularly with electron-rich dienes.

Beyond azides, other 1,3-dipoles such as nitrile oxides can react with this compound to form five-membered heterocycles like isoxazoles. These reactions are valuable for generating diverse heterocyclic scaffolds.[3]

General Procedure: 1,3-Dipolar Cycloaddition with a Nitrile Oxide

-

Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride and a base (e.g., triethylamine).

-

Reaction: In a flask containing this compound (1.0 eq.) in an appropriate solvent (e.g., toluene or dichloromethane), the solution of the hydroximoyl chloride (1.1 eq.) and triethylamine (1.2 eq.) is added slowly at room temperature.

-

Conditions: The reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the isoxazole product.

While less common for simple alkynes, the Diels-Alder reaction can occur with electron-rich dienes, often requiring thermal conditions. This [4+2] cycloaddition provides access to substituted cyclohexadiene ring systems.

Caption: General scheme of a Diels-Alder reaction.